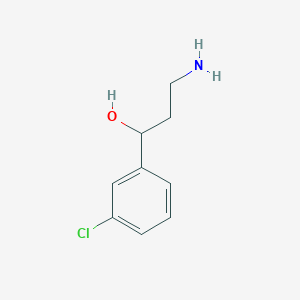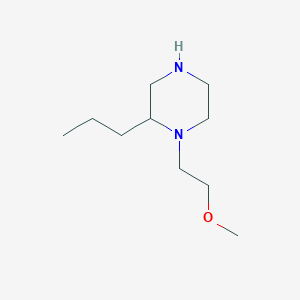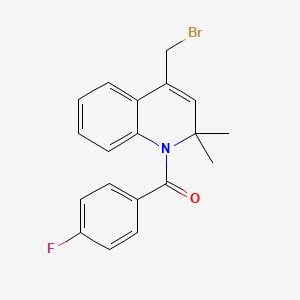
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline, or 4-Br-1-FB-2,2-DM-1,2-DHQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ is a member of the quinoline class of compounds, which are characterized by a fused six-membered ring system with two nitrogen atoms. 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer and other diseases. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in the development of new drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Br-1-FB-2,2-DM-1,2-DHQ is not yet fully understood. However, it is believed that 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an antagonist at the G-protein coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its biochemical and physiological effects. In vitro studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to inhibit the growth of various types of cancer cells. In vivo studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial effects.
Advantages and Limitations for Lab Experiments
4-Br-1-FB-2,2-DM-1,2-DHQ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a stable molecule, which makes it suitable for use in long-term experiments. However, 4-Br-1-FB-2,2-DM-1,2-DHQ is not water-soluble, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 4-Br-1-FB
Synthesis Methods
4-Br-1-FB-2,2-DM-1,2-DHQ can be synthesized through a three-step process. First, 4-bromobenzaldehyde is reacted with 2,2-dimethyl-1,2-dihydroquinoline in the presence of a base such as sodium carbonate and a catalyst such as pyridine. This reaction yields 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Second, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Finally, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield the desired product.
properties
IUPAC Name |
[4-(bromomethyl)-2,2-dimethylquinolin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFNO/c1-19(2)11-14(12-20)16-5-3-4-6-17(16)22(19)18(23)13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWQCJXFAZGGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)
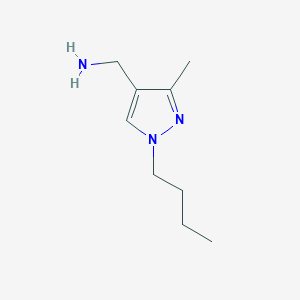
![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

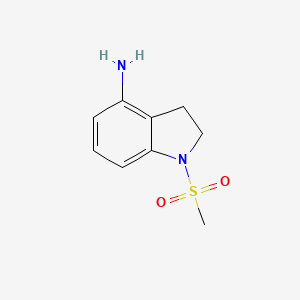
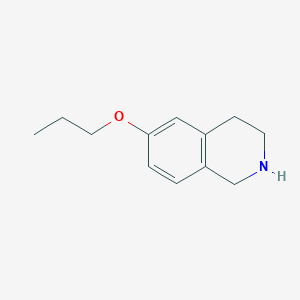

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)


